Benzyl Piperidine-4-carboxylate

Descripción general

Descripción

“Benzyl Piperidine-4-carboxylate” is a chemical compound with a variety of research applications . It is also known as “N-Benzylpiperidine-4-carboxaldehyde” and has the empirical formula C13H17NO . It is used as a reactant for various chemical reactions, including stereospecific allylic alkylation, reactions of Grignard reagents with carbonyl compounds, and more .

Synthesis Analysis

The synthesis of “Benzyl Piperidine-4-carboxylate” involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group . It is also used as a building block in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase .

Molecular Structure Analysis

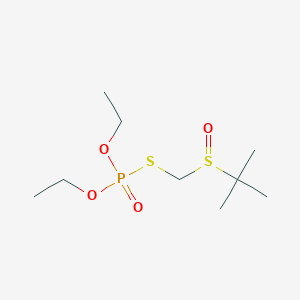

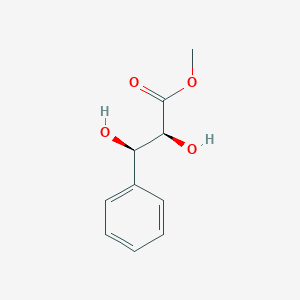

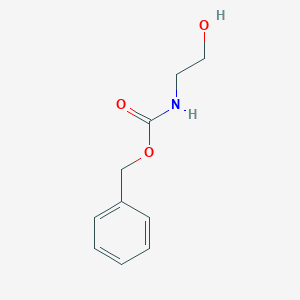

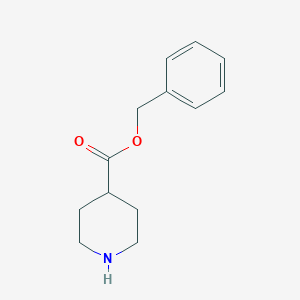

The molecular structure of “Benzyl Piperidine-4-carboxylate” can be represented by the SMILES string O=CC1CCN(CC1)Cc2ccccc2 . The InChI key for this compound is SGIBOXBBPQRZDM-UHFFFAOYSA-N .

Chemical Reactions Analysis

“Benzyl Piperidine-4-carboxylate” is a reactant for various chemical reactions. It is used in the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids, and their antibacterial activity .

Physical And Chemical Properties Analysis

“Benzyl Piperidine-4-carboxylate” is a solid compound . Its molecular weight is 255.74 . The compound is stable under normal conditions and is hygroscopic .

Aplicaciones Científicas De Investigación

Cancer Therapy

Benzyl Piperidine-4-carboxylate derivatives are significant in the development of anticancer agents. The benzyl-piperidine group, similar to that found in Donepezil, is often essential for the successful inhibition of cholinesterase receptors . These receptors are involved in cell signaling pathways that, when dysregulated, can lead to cancer. By inhibiting these receptors, benzyl piperidine derivatives may help in controlling the proliferation of cancer cells.

Alzheimer’s Disease Treatment

The compound’s efficacy in cholinesterase inhibition makes it a potential candidate for treating Alzheimer’s disease. Cholinesterase inhibitors are a class of drugs that prevent the breakdown of acetylcholine, a neurotransmitter associated with memory and learning. Benzyl Piperidine-4-carboxylate derivatives can bind well to the catalytic site of the AChE enzyme, which is crucial for Alzheimer’s therapy .

Analgesic Applications

Piperidine derivatives have been used as analgesics, providing relief from severe pain. The structural features of Benzyl Piperidine-4-carboxylate allow for interactions with biological targets that can modulate pain perception. This makes it a valuable scaffold for developing new pain medications .

Antipsychotic Drugs

The pharmacological properties of piperidine derivatives extend to antipsychotic drugs. These compounds can interact with various neurotransmitter receptors in the brain, which may be beneficial in treating psychiatric disorders. Benzyl Piperidine-4-carboxylate could serve as a key intermediate in synthesizing such drugs .

Antibacterial and Antiviral Agents

Benzyl Piperidine-4-carboxylate derivatives have shown promise as antibacterial and antiviral agents. Their ability to interfere with the life cycle of bacteria and viruses makes them potential candidates for new drug development in this field .

Antioxidant Properties

Piperidine derivatives are known to exhibit antioxidant properties. Benzyl Piperidine-4-carboxylate could contribute to the synthesis of antioxidants that protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Antiparasitic Drugs

Compounds with piperidine structures have been efficiently used as antiparasitic drugs. Benzyl Piperidine-4-carboxylate may be utilized in creating drugs that combat parasitic infections, improving the efficacy and reducing the side effects of existing treatments .

Material Science Applications

Beyond pharmacological applications, heterocyclic compounds like Benzyl Piperidine-4-carboxylate can be used in material sciences. They may contribute to the development of organic conductors, semiconductors, and other materials used in electronics and optics .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that piperidine derivatives can exhibit a wide range of biological activities, including anti-inflammatory properties

Biochemical Pathways

Piperidine derivatives have been associated with various biochemical pathways, including those involved in inflammation and cancer

Pharmacokinetics

It is known that piperidine derivatives can exhibit various pharmacokinetic properties, influencing their bioavailability

Result of Action

Piperidine derivatives have been associated with various biological effects, including anti-inflammatory and anticancer activities

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of chemical compounds

Propiedades

IUPAC Name |

benzyl piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBHAAHASZMYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465092 | |

| Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl Piperidine-4-carboxylate | |

CAS RN |

103824-89-1 | |

| Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.